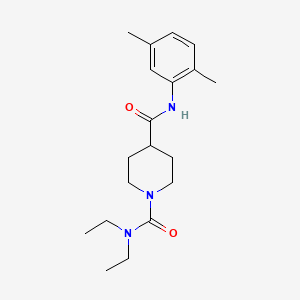
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as DMPEA, is a chemical compound that belongs to the piperidine family. DMPEA has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience.
Applications De Recherche Scientifique
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have potential therapeutic properties for a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. This compound has been found to increase dopamine release in the brain, which is associated with improved mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Mécanisme D'action
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reabsorption of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood and motor function. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases. This compound has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it is relatively easy to synthesize, and the yield is typically high. Additionally, this compound has been extensively studied, which means that there is a significant body of research available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may make it challenging to conduct large-scale studies.
Orientations Futures
There are several potential future directions for research on N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Additionally, further research could be conducted on the potential therapeutic applications of this compound, particularly in the field of neurodegenerative diseases. Finally, more research could be conducted on the biochemical and physiological effects of this compound, which could help to further elucidate its mechanism of action and potential therapeutic properties.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. This compound acts as a dopamine reuptake inhibitor and has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using a variety of methods, including the reaction between 2,5-dimethylbenzaldehyde and diethylamine, followed by cyclization with diethyl malonate. The yield of this synthesis method is typically high, making it an efficient and cost-effective way to produce this compound.
Propriétés
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-11-9-16(10-12-22)18(23)20-17-13-14(3)7-8-15(17)4/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFAJNXEGHTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-ethylacetamide dihydrochloride](/img/structure/B5326688.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,6-dimethyl-1H-benzimidazole hydrochloride](/img/structure/B5326699.png)
![1-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326708.png)
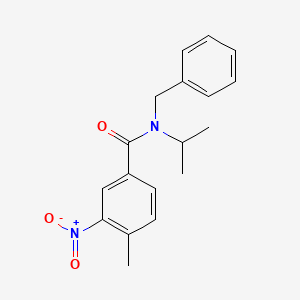
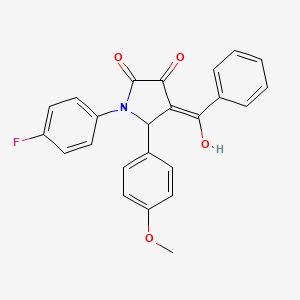
![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
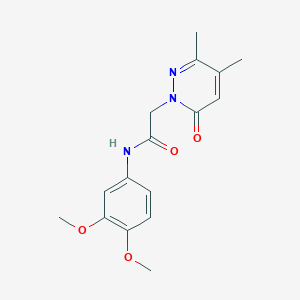
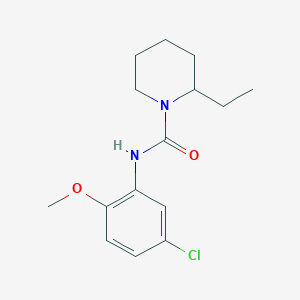
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)